molecular formula C16H13BrN2O2 B2654646 2-(3-bromophenoxy)-N-(cyanomethyl)-N-methylbenzamide CAS No. 1389483-33-3

2-(3-bromophenoxy)-N-(cyanomethyl)-N-methylbenzamide

Cat. No.: B2654646
CAS No.: 1389483-33-3
M. Wt: 345.196
InChI Key: PESNAWHZNKXYFE-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(cyanomethyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenoxy group, a cyanomethyl group, and a methyl group attached to the benzamide core

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(cyanomethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-19(10-9-18)16(20)14-7-2-3-8-15(14)21-13-6-4-5-12(17)11-13/h2-8,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESNAWHZNKXYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=CC=CC=C1OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(cyanomethyl)-N-methylbenzamide typically involves the reaction of 3-bromophenol with benzoyl chloride to form 3-bromophenyl benzoate. This intermediate is then reacted with cyanomethyl-N-methylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(cyanomethyl)-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(3-bromophenoxy)-N-(cyanomethyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(cyanomethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to certain receptors or enzymes, while the cyanomethyl and methyl groups can influence the compound’s overall bioactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromophenoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.

    3-(2-((4-bromophenoxy)acetyl)carbohydrazono)phenyl 4-methylbenzoate: Contains a bromophenoxy group but with different functional groups attached.

    2-(3-bromophenoxy)propionic acid: Similar bromophenoxy group but with a propionic acid moiety.

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